molecular formula C9H8F2O B6596708 Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- CAS No. 1608-24-8

Benzene, 1-(2,2-difluoroethenyl)-4-methoxy-

Cat. No.: B6596708
CAS No.: 1608-24-8
M. Wt: 170.16 g/mol
InChI Key: TUSNPYTWRBGHSW-UHFFFAOYSA-N
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Description

Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- is a chemical compound with the molecular formula C9H8F2O. It is also known as (2,2-difluoroethenyl)benzene. This compound is characterized by the presence of a benzene ring substituted with a 2,2-difluoroethenyl group and a methoxy group at the para position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with difluoroethylene in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a base such as potassium carbonate. The reaction is carried out at room temperature, and the product is purified through column chromatography.

Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often require optimization of reaction parameters, including temperature, pressure, and catalyst concentration, to achieve efficient production.

Chemical Reactions Analysis

Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding ethyl derivative.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, to introduce additional functional groups onto the benzene ring.

Common reagents and conditions used in these reactions include strong acids (e.g., sulfuric acid for nitration), halogens (e.g., bromine for bromination), and metal catalysts (e.g., palladium for hydrogenation). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving fluorinated substrates. It serves as a model compound to investigate the effects of fluorine substitution on enzyme activity and specificity.

    Medicine: Research into the potential therapeutic applications of fluorinated aromatic compounds includes the development of new pharmaceuticals with improved bioavailability and metabolic stability.

    Industry: The compound is used in the production of specialty chemicals and materials, such as fluorinated polymers and coatings, which exhibit enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- involves its interaction with molecular targets through various pathways. The presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive towards nucleophiles and electrophiles. This reactivity can be exploited in catalytic processes and enzyme-catalyzed reactions.

The compound’s mechanism of action in biological systems may involve the inhibition or activation of specific enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- can be compared with other similar compounds, such as:

    (2,2-Difluoroethenyl)benzene: This compound lacks the methoxy group, making it less versatile in certain chemical reactions.

    4-Methoxystyrene: This compound lacks the difluoroethenyl group, resulting in different reactivity and applications.

    Fluorobenzene: This compound contains a single fluorine atom on the benzene ring, leading to different electronic properties and reactivity.

The uniqueness of Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- lies in its combination of a difluoroethenyl group and a methoxy group, which imparts distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

1-(2,2-difluoroethenyl)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSNPYTWRBGHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454198
Record name Benzene, 1-(2,2-difluoroethenyl)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1608-24-8
Record name Benzene, 1-(2,2-difluoroethenyl)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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